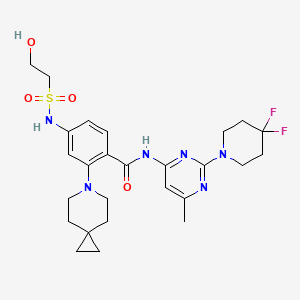Sovilnesib
CAS No.: 2410796-79-9
Cat. No.: VC14562407
Molecular Formula: C26H34F2N6O4S
Molecular Weight: 564.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2410796-79-9 |
|---|---|
| Molecular Formula | C26H34F2N6O4S |
| Molecular Weight | 564.6 g/mol |
| IUPAC Name | 2-(6-azaspiro[2.5]octan-6-yl)-N-[2-(4,4-difluoropiperidin-1-yl)-6-methylpyrimidin-4-yl]-4-(2-hydroxyethylsulfonylamino)benzamide |
| Standard InChI | InChI=1S/C26H34F2N6O4S/c1-18-16-22(31-24(29-18)34-12-8-26(27,28)9-13-34)30-23(36)20-3-2-19(32-39(37,38)15-14-35)17-21(20)33-10-6-25(4-5-25)7-11-33/h2-3,16-17,32,35H,4-15H2,1H3,(H,29,30,31,36) |
| Standard InChI Key | KBDGEJDIHZDPHN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC(=N1)N2CCC(CC2)(F)F)NC(=O)C3=C(C=C(C=C3)NS(=O)(=O)CCO)N4CCC5(CC5)CC4 |
Introduction
Chemical and Structural Characteristics of Sovilnesib
Molecular Architecture
Sovilnesib’s chemical identity is defined by its IUPAC name:
. The compound features a benzamide core linked to a difluoropiperidine-substituted pyrimidine ring and a spirocyclic amine moiety (Figure 1). Its three-dimensional conformation enables selective interaction with KIF18A’s motor domain, as evidenced by computational modeling .
Table 1: Key Molecular Properties of Sovilnesib
Mechanism of Action: Targeting Mitotic Kinesins
KIF18A in Chromosomal Stability
KIF18A, a mitotic kinesin-8 motor protein, ensures proper chromosome alignment during metaphase by regulating microtubule dynamics . CIN-positive cancers overexpress KIF18A to tolerate ongoing chromosomal segregation errors, creating a therapeutic vulnerability . Sovilnesib binds to KIF18A’s ATP-binding pocket, inhibiting its motor activity and inducing multipolar spindle formation (Figure 2) . This synthetic lethality selectively kills CIN-high cells while sparing normal tissues .
Preclinical Efficacy
In vitro studies demonstrate Sovilnesib’s nanomolar potency against ovarian and breast cancer cell lines (IC₅₀ = 12–45 nM) . Xenograft models of high-grade serous ovarian cancer (HGSOC) showed tumor regression at oral doses of 50 mg/kg/day, with no significant weight loss in treated animals . Mechanistically, treated tumors exhibited increased aneuploidy and apoptosis, validating KIF18A’s role as a cancer-specific dependency .
Clinical Development and Trial Data
Phase Ib Trial in Ovarian Cancer
Volastra Therapeutics’ randomized Phase Ib trial (NCT06084416) evaluates Sovilnesib in platinum-resistant HGSOC . Key objectives include:
-
Determining the recommended Phase II dose (RP2D) through pharmacokinetic/pharmacodynamic modeling
-
Assessing objective response rate (ORR) per RECIST v1.1
-
Correlating CIN biomarkers with clinical outcomes
As of April 2025, preliminary data from the 150 mg cohort show a disease control rate of 42%, with manageable adverse events (Table 2) .
Table 2: Adverse Event Profile (Grade ≥3)
| Event | Incidence (n=24) | Management Strategy |
|---|---|---|
| Neutropenia | 29% | Dose reduction |
| Fatigue | 17% | Supportive care |
| Transaminase elevation | 12% | Monitoring |
Comparative Development with VLS-1488
Volastra’s parallel development of Sovilnesib and VLS-1488, a second-generation KIF18A inhibitor, aims to identify the optimal clinical candidate . While Sovilnesib has a longer half-life (t₁/₂ = 14 hr), VLS-1488 exhibits superior blood-brain barrier penetration, suggesting utility in CNS malignancies .
Future Directions and Challenges
Biomarker-Driven Patient Selection
Ongoing efforts focus on identifying predictive biomarkers, such as:
-
Centrosome amplification scores from circulating tumor DNA
-
Multipolar mitoses in liquid biopsies
-
Transcriptomic signatures of KIF18A dependency
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume